
Ethyl 5-(3,5-Difluoro-2-pyridyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3,5-Difluoro-2-pyridyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a difluoropyridyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,5-Difluoro-2-pyridyl)isoxazole-3-carboxylate typically involves the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under different pH conditions. Acidic conditions favor the formation of 3,5-isoxazole esters, while neutral and basic conditions lead to the formation of different dihydro-hydroxy-isoxazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of eco-friendly synthetic strategies to ensure high yield and purity. The use of metal-free synthetic routes is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(3,5-Difluoro-2-pyridyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoropyridyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Ethyl 5-(3,5-Difluoro-2-pyridyl)isoxazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl 5-(3,5-Difluoro-2-pyridyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoropyridyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities
Uniqueness
Ethyl 5-(3,5-Difluoro-2-pyridyl)isoxazole-3-carboxylate is unique due to the presence of the difluoropyridyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C11H8F2N2O3 |
|---|---|
Peso molecular |
254.19 g/mol |
Nombre IUPAC |
ethyl 5-(3,5-difluoropyridin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H8F2N2O3/c1-2-17-11(16)8-4-9(18-15-8)10-7(13)3-6(12)5-14-10/h3-5H,2H2,1H3 |
Clave InChI |
TXGZLTISWUYRCI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=N2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13687699.png)

![8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13687710.png)
![2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13687717.png)
![2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13687718.png)
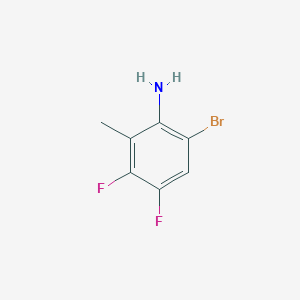
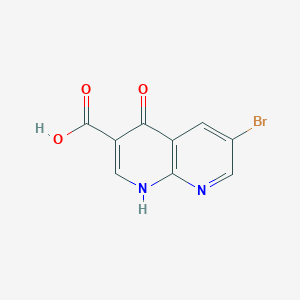
![2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13687754.png)

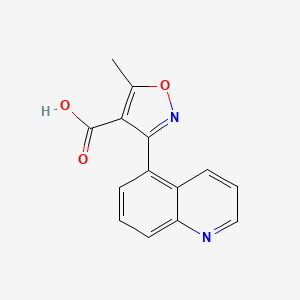
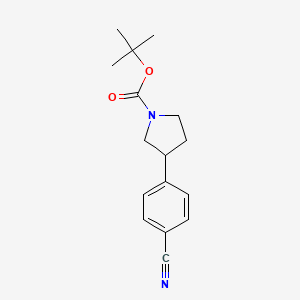
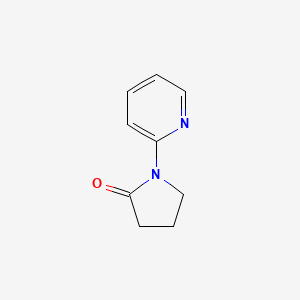
![Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate](/img/structure/B13687794.png)

